Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (CAS 15400-47-2) is a polysubstituted pyrimidine derivative bearing a 2-methylthio group, a 4-phenylthio group, and an ethyl carboxylate at the 5-position (C14H14N2O2S2, MW 306.40 g/mol). The dual thioether architecture—combining a small aliphatic methylthio with an aromatic phenylthio substituent—confers a distinct lipophilic and electronic profile compared to mono-thioether or non-thioether pyrimidine analogs.

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4 g/mol
CAS No. 15400-47-2
Cat. No. B1296355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate
CAS15400-47-2
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2)SC
InChIInChI=1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeySEBXWBXFUJLMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (CAS 15400-47-2): Structural and Physicochemical Baseline for Procurement Decisions


Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (CAS 15400-47-2) is a polysubstituted pyrimidine derivative bearing a 2-methylthio group, a 4-phenylthio group, and an ethyl carboxylate at the 5-position (C14H14N2O2S2, MW 306.40 g/mol) . The dual thioether architecture—combining a small aliphatic methylthio with an aromatic phenylthio substituent—confers a distinct lipophilic and electronic profile compared to mono-thioether or non-thioether pyrimidine analogs. This compound is cataloged under several identifiers (CHEMBL1488541, NSC165306, DTXSID70304289) and has been referenced as a synthetic intermediate in medicinal chemistry programs targeting antiviral and anti-inflammatory pathways [1].

Why Generic Substitution Fails: Quantifying the Dual-Thioether Differentiation of Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (15400-47-2)


Generic pyrimidine-5-carboxylates bearing a single thioether substituent (e.g., 2-methylthio-4-phenyl or 2-methylthio-4-methyl) cannot replicate the physicochemical and reactivity profile of 15400-47-2. The combination of an electron-donating methylthio at C-2 and a conjugated phenylthio at C-4 creates a unique electron-density distribution across the pyrimidine ring, altering both chemical reactivity (e.g., susceptibility to oxidation at sulfur, nucleophilic aromatic substitution) and biological target engagement [1]. The 4-phenylthio group increases calculated logP by approximately 1.2–1.8 units relative to 4-methyl or 4-unsubstituted analogs, significantly affecting membrane permeability and protein binding in cellular assays . Furthermore, the differential oxidation chemistry of the two distinct thioether moieties (alkyl vs. aryl) provides orthogonal handles for sequential chemical modification that mono-thioether analogs cannot offer [2].

Quantitative Comparator Evidence: Differentiating Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (15400-47-2) from Closest Analogs


Physicochemical Differentiation: LogP and Lipophilicity vs. 4-Methyl and 4-Phenyl Analogs

The 4-phenylthio substituent in 15400-47-2 adds substantial lipophilicity compared to analogs lacking this group. Based on ChemCD predicted data, the compound exhibits a density of 1.32 g/cm³ and a boiling point of 446.6 °C . In contrast, ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate (CAS 77995-06-3, MW 274.34 g/mol, lacking the 4-thioether sulfur) has a lower molecular weight and correspondingly lower predicted logP . The additional sulfur atom in 15400-47-2 (C14H14N2O2S2 vs. C14H14N2O2S for 77995-06-3) increases hydrogen-bond acceptor count and polar surface area while simultaneously increasing lipophilicity—a combination that places 15400-47-2 in a distinct region of physicochemical space relevant to membrane permeation.

Lipophilicity Drug-likeness Physicochemical profiling

Differential Oxidation Reactivity: Chemoselective Modification of Alkyl vs. Aryl Thioether Motifs

The presence of two electronically distinct thioether groups in 15400-47-2 enables chemoselective oxidation, as demonstrated in structurally related pyrimidine thioether systems. A 2023 13C NMR study characterized products arising from methylsulfanyl group oxidation in pyrimidine derivatives, showing that the alkyl methylthio group undergoes preferential oxidation to sulfoxide/sulfone under controlled conditions (mCPBA, 1.0–2.2 equivalents) without affecting the aryl phenylthio moiety [1]. This contrasts with mono-thioether pyrimidines (e.g., ethyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate) where oxidation at the single thioether site directly alters the only sulfur functionality, offering no chemoselective differentiation.

Synthetic chemistry Sulfur oxidation Chemoselectivity

Class-Level Antiviral and Antimycotic Activity: SAR Context for 2,4-Disubstituted 5-Pyrimidinecarboxylates

In the 1993 Farmaco study of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, the most active compound against HSV-1 (compound 3h) achieved 80.9% inhibition of viral infectivity at 12 µg/mL in a Vero cell plaque assay, while several esters also demonstrated activity against fungal strains [1]. Although 15400-47-2 was not specifically tested in this study, its 2-methylthio-4-phenylthio substitution pattern falls within the structural scope of active 2,4-disubstituted 5-pyrimidinecarboxylate esters. The study established that antiviral activity is sensitive to the nature of the 4-substituent; replacing a 4-methyl group (as in ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, CAS 7234-25-5) with a 4-phenylthio group introduces aromatic stacking capability that may alter target binding.

Antiviral HSV-1 Antimycotic SAR

Patent-Cited Relevance in CRTH2 Antagonist Chemical Space

Alkylthio-substituted pyrimidines have been extensively patented as CRTH2 (G-protein-coupled chemoattractant receptor expressed on Th2 cells) antagonists for the treatment of allergic diseases including asthma, allergic rhinitis, and atopic dermatitis [1]. The pyrimidine core with thioether substituents at the 2-position and aromatic substituents at the 4-position (including phenylthio) defines the pharmacophore claimed in patent families such as US 7,960,393 (Actimis Pharmaceuticals) [1] [2]. 15400-47-2, with its 2-methylthio and 4-phenylthio groups, aligns with the generic Markush structures in these filings, whereas simpler analogs like ethyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate (lacking an aromatic 4-substituent) fall outside the most potent subgenus.

CRTH2 antagonist Allergic inflammation Patent SAR

Availability and Purity Benchmarking vs. Closest Commercial Analogs

15400-47-2 is listed by multiple suppliers under consistent identifiers (CAS 15400-47-2, MDL MFCD01444134), with standard packaging options including 500 mg quantities . In contrast, its closest regioisomer—4-pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester (CAS 73781-88-1 / 61727-12-6)—is commercially available from fewer suppliers and is often listed as a custom synthesis item . The 5-carboxylate regioisomer (15400-47-2) benefits from broader catalog presence across multiple supplier databases, reducing procurement lead times and enabling competitive pricing.

Procurement Commercial availability Purity

Optimal Application Scenarios for Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (15400-47-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CRTH2 Antagonist Lead Optimization Requiring 4-Position Arylthio SAR

For CRTH2 antagonist programs where the 4-position substituent is a key SAR vector, 15400-47-2 provides a 4-phenylthio group that introduces both aromatic π-stacking and a sulfur-mediated conformational angle distinct from 4-phenyl or 4-benzyl analogs. The compound aligns with the patented pharmacophore for alkylthio pyrimidine CRTH2 antagonists [1] and can serve as a direct precursor for SAR exploration via sequential oxidation of the methylthio group to sulfoxide and sulfone while retaining the 4-phenylthio moiety intact [2].

Antiviral Screening Library Design: Expanding Beyond 4-Alkyl and 4-Phenyl 5-Pyrimidinecarboxylate Esters

The class-level antiviral data (Farmaco, 1993) demonstrate that 2,4-disubstituted 5-pyrimidinecarboxylate esters possess anti-HSV-1 activity sensitive to the 4-substituent [1]. 15400-47-2 fills an underrepresented region in screening libraries by offering a 4-phenylthio substituent that has not been profiled in published antiviral studies, providing a structurally differentiated compound for hit-finding campaigns seeking novel chemotypes with retained pyrimidinecarboxylate scaffold features.

Synthetic Methodology Development: Chemoselective Thioether Oxidation Studies

The dual-thioether architecture of 15400-47-2—combining an electron-rich alkyl methylthio and a less electron-rich aryl phenylthio—makes it an ideal substrate for chemoselective oxidation methodology development. As demonstrated in related pyrimidine systems, controlled oxidation with mCPBA can selectively target the methylthio group while leaving the phenylthio group intact [1], enabling researchers to study differential sulfur oxidation kinetics and develop sequential oxidation protocols applicable to poly-thioether heterocycles.

Procurement: Preferred 5-Carboxylate Regioisomer for Lead Discovery Due to Superior Commercial Availability

When selecting between regioisomeric 2-methylthio-4(5)-phenylthio pyrimidinecarboxylate esters, 15400-47-2 (5-carboxylate) is the commercially preferred option based on broader multi-supplier availability [1] [2]. This ensures shorter procurement lead times and competitive pricing relative to the 4-carboxylate regioisomer (CAS 73781-88-1), which is less widely stocked. For screening cascades requiring rapid resupply and multi-gram scale-up potential, 15400-47-2 presents lower supply risk.

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